5-chloro-2-(3,4-dihydroquinolin-1(2H)-yl)-4-(phenylsulfonyl)thiazole
Description
Properties
IUPAC Name |
4-(benzenesulfonyl)-5-chloro-2-(3,4-dihydro-2H-quinolin-1-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S2/c19-16-17(25(22,23)14-9-2-1-3-10-14)20-18(24-16)21-12-6-8-13-7-4-5-11-15(13)21/h1-5,7,9-11H,6,8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDPBHKACJNKAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=NC(=C(S3)Cl)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiourea and α-Halo Carbonyl Selection
- Thiourea component : N-Phenylsulfonylthiourea (PhSO₂-CS-NH₂) provides the sulfur atom and contributes to the 4-position sulfonyl group.
- α-Halo carbonyl : 1,3-Dichloroacetone (Cl-CH₂-CO-CH₂-Cl) introduces chlorine at the 5-position and the requisite carbonyl for cyclization.
Reaction conditions :
The product, 2-amino-4-(phenylsulfonyl)-5-chlorothiazole, serves as a key intermediate.
Functionalization at Position 2
The 2-amino group must be replaced with the 3,4-dihydroquinoline moiety. This is achieved via:
- Diazotization : Treating the amine with NaNO₂/HCl at 0–5°C to form a diazonium salt.
- Displacement : Reacting the diazonium salt with 3,4-dihydroquinoline in the presence of Cu(I) catalysts, yielding the final product.
Challenges :
- Competing side reactions (e.g., reduction of diazonium salts).
- Moderate yields (40–50%) due to steric hindrance from the sulfonyl group.
Palladium-Catalyzed Coupling Strategies
Transition metal catalysis offers a robust alternative for introducing the dihydroquinoline group.
Buchwald-Hartwig Amination
Intermediate : 2-Bromo-4-(phenylsulfonyl)-5-chlorothiazole.
Synthesis :
- Bromination of 2-amino-4-(phenylsulfonyl)-5-chlorothiazole using PBr₃ in dichloromethane (yield: 75%).
Coupling conditions :
- Catalyst: Pd₂(dba)₃.
- Ligand: Xantphos.
- Base: Cs₂CO₃.
- Solvent: Toluene, 110°C, 24 hours.
- Yield: 65–70%.
Advantages :
- Higher regioselectivity compared to nucleophilic substitution.
- Tolerates electron-withdrawing sulfonyl groups.
Nucleophilic Aromatic Substitution (NAS)
Direct displacement of a 2-chloro substituent by 3,4-dihydroquinoline is feasible due to the electron-withdrawing effects of the sulfonyl and chloro groups, which activate the thiazole ring toward NAS.
Reaction protocol :
- Substrate: 2-Chloro-4-(phenylsulfonyl)-5-chlorothiazole.
- Nucleophile: 3,4-Dihydroquinoline (2 equiv).
- Base: K₂CO₃.
- Solvent: DMF, 120°C, 48 hours.
- Yield: 55–60%.
Limitations :
- Prolonged reaction times.
- Competing hydrolysis of the sulfonyl group under basic conditions.
Comparative Analysis of Synthetic Routes
| Method | Key Intermediate | Yield | Advantages | Disadvantages |
|---|---|---|---|---|
| Hantzsch + Diazotization | 2-Amino-4-(PhSO₂)-5-Cl-thiazole | 40–50% | Simple starting materials | Low yield, multiple steps |
| Buchwald-Hartwig | 2-Bromo-4-(PhSO₂)-5-Cl-thiazole | 65–70% | High regioselectivity | Costly catalysts, inert conditions |
| NAS | 2-Chloro-4-(PhSO₂)-5-Cl-thiazole | 55–60% | No metal catalysts | Long reaction time, side reactions |
Experimental Optimization and Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can undergo oxidation reactions, particularly at the sulfur atom of the phenylsulfonyl group.
Reduction: : Potential for reduction at the chlorine atom, converting it to a hydrogen atom under suitable conditions.
Substitution: : Capable of participating in various nucleophilic or electrophilic substitution reactions due to its functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: : Like lithium aluminum hydride or palladium on carbon with hydrogen gas.
Substitution Reagents: : Include alkyl halides, acyl chlorides, or amines for nucleophilic substitution.
Major Products Formed
Oxidized Derivatives: : Formed via oxidation reactions.
Reduced Derivatives: : Formed via reduction reactions.
Substituted Products: : Various derivatives depending on the substituent introduced during nucleophilic or electrophilic substitution.
Scientific Research Applications
Chemistry
Used as a precursor or intermediate in the synthesis of other complex organic molecules.
Biology
Studied for its potential biological activities, including antimicrobial and antitumor effects.
Medicine
Investigated for its potential therapeutic applications in treating various diseases due to its unique molecular structure.
Industry
Employed in the development of advanced materials or as a chemical reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-(3,4-dihydroquinolin-1(2H)-yl)-4-(phenylsulfonyl)thiazole involves its interaction with specific molecular targets and pathways. These interactions can lead to:
Inhibition of Enzymes: : Binding to and inhibiting the activity of certain enzymes involved in disease pathways.
Interruption of Cellular Processes: : Disrupting critical cellular processes, leading to antimicrobial or antitumor effects.
Comparison with Similar Compounds
Research Findings and Implications
Pharmacological Potential
Biological Activity
5-Chloro-2-(3,4-dihydroquinolin-1(2H)-yl)-4-(phenylsulfonyl)thiazole is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by diverse research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : This can be achieved by reacting an α-haloketone with thiourea under basic conditions.
- Chlorination : The introduction of the chloro group is commonly performed using thionyl chloride or phosphorus pentachloride.
- Attachment of Dihydroquinoline : This step often involves the condensation of the thiazole derivative with a dihydroquinoline precursor, typically under acidic or basic conditions.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with structural similarities have been shown to induce apoptosis in cancer cells. A study reported that certain thiazole-based compounds demonstrated IC50 values as low as 0.28 µg/mL against breast cancer MCF-7 cells, indicating potent growth inhibition .
The biological activity of this compound may involve interaction with specific molecular targets such as enzymes or receptors. The presence of functional groups like chloro and tosyl influences binding affinity and specificity, while the dihydroquinoline moiety contributes to stability and reactivity.
In Vitro Studies
In vitro studies have demonstrated that thiazole derivatives can inhibit cell proliferation. For example, a related compound was shown to down-regulate MMP2 and VEGFA expression levels in treated cells compared to controls . These findings suggest that modifications in the chemical structure can enhance biological activity.
Case Studies
Several case studies have highlighted the potential applications of thiazole derivatives in cancer therapy:
- Study 1 : A series of thiazole derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines, showing promising results with IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL depending on the structural modifications made .
- Study 2 : Another investigation focused on the apoptotic mechanisms induced by these compounds in tumor-bearing mice models, confirming their targeting ability towards sarcoma cells .
Comparative Analysis
The unique structural features of this compound set it apart from similar compounds:
| Compound | Structure | Activity | IC50 (µg/mL) |
|---|---|---|---|
| Compound A | Thiazole derivative | Anticancer | 0.28 |
| Compound B | Similar thiazole | Anticancer | 9.6 |
| This compound | Unique combination | Potentially high | TBD |
Q & A
Basic: What are the key synthetic routes for 5-chloro-2-(3,4-dihydroquinolin-1(2H)-yl)-4-(phenylsulfonyl)thiazole, and how are intermediates characterized?
Answer:
The synthesis typically involves multi-step protocols:
- Step 1: Formation of the 3,4-dihydroquinoline core via hydrogenation of quinoline derivatives, requiring precise control of reducing agents (e.g., H₂/Pd-C) to avoid over-reduction .
- Step 2: Sulfonylation using phenylsulfonyl chloride under anhydrous conditions, monitored via thin-layer chromatography (TLC) to track intermediate formation .
- Step 3: Thiazole ring assembly via cyclocondensation of thiourea derivatives with α-haloketones. EDCI-mediated coupling is often employed to attach substituents .
- Characterization: Intermediates are validated using -NMR (for proton environments), -NMR (for carbon skeleton), and IR spectroscopy (to confirm sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .
Basic: What analytical techniques are critical for verifying the purity and structure of the final compound?
Answer:
- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% typical for research-grade material) using reverse-phase C18 columns and UV detection at λ = 254 nm .
- Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm deviation from theoretical values .
- X-ray Crystallography: Resolves crystal packing and stereoelectronic effects of the sulfonyl and thiazole groups, critical for structure-activity relationship (SAR) studies .
Advanced: How can reaction conditions be optimized to address low yields in sulfonylation steps?
Answer:
Common challenges include incomplete sulfonylation or side reactions. Methodological adjustments include:
- Temperature Control: Maintaining 0–5°C during sulfonyl chloride addition to minimize hydrolysis .
- Solvent Selection: Using dichloromethane (DCM) or THF for improved solubility of hydrophobic intermediates .
- Catalytic Bases: Adding triethylamine (TEA) to scavenge HCl, shifting equilibrium toward product formation .
- DOE (Design of Experiments): Systematic variation of molar ratios (1:1.2 sulfonyl chloride:amine) and reaction times (4–12 hrs) to identify optimal parameters .
Advanced: What structural features of this compound influence its biological activity, and how can SAR be explored?
Answer:
Key pharmacophores and their roles:
- Thiazole Core: Enhances π-π stacking with enzyme active sites (e.g., kinase ATP pockets) .
- 3,4-Dihydroquinoline: Partial saturation improves metabolic stability compared to fully aromatic quinolines .
- Phenylsulfonyl Group: Electron-withdrawing effects modulate thiazole reactivity and binding affinity .
SAR Strategies: - Substitution Patterns: Introduce electron-donating groups (e.g., -OCH₃) on the phenylsulfonyl moiety to alter electronic profiles .
- Ring Modifications: Replace dihydroquinoline with pyridine or isoquinoline derivatives to assess steric effects .
Advanced: How can researchers resolve contradictions in reported biological activity data across similar thiazole derivatives?
Answer:
Discrepancies often arise from assay variability or structural nuances. Mitigation approaches:
- Standardized Assays: Use NCI-60 cell line panels for consistent antitumor profiling, comparing GI₅₀ values across analogs .
- Computational Modeling: Dock the compound into target proteins (e.g., EGFR or Topoisomerase II) using AutoDock Vina to predict binding modes versus experimental IC₅₀ data .
- Meta-Analysis: Cross-reference data from PubChem BioAssay (AID 1259371) and ChEMBL to identify trends in potency vs. logP or polar surface area .
Advanced: What methodologies address synthetic challenges in isolating the thiazole intermediate?
Answer:
- Byproduct Removal: Use liquid-liquid extraction (e.g., ethyl acetate/water) to separate unreacted thiourea .
- Column Chromatography: Employ silica gel (230–400 mesh) with gradient elution (hexane:EtOAc 8:1 to 4:1) to resolve thiazole from dimeric impurities .
- Crystallization: Recrystallize from ethanol/water mixtures (70:30 v/v) to enhance purity (>99%) .
Advanced: How can the compound’s mechanism of action be elucidated in anticancer studies?
Answer:
- Enzyme Inhibition Assays: Test against purified kinases (e.g., Aurora B) using ADP-Glo™ kits to quantify ATP-competitive binding .
- Apoptosis Markers: Measure caspase-3/7 activation via luminescence in treated HCT-116 cells .
- Transcriptomics: RNA-seq analysis of treated MCF-7 cells to identify dysregulated pathways (e.g., p53 or MAPK) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
